

Preclinical Evidence for VIP236 in Solid Tumors: A Technical Guide

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Compound of Interest

Compound Name: VIP236

Cat. No.: B15605633

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Executive Summary

VIP236 is a first-in-class small molecule-drug conjugate (SMDC) demonstrating significant preclinical antitumor activity across a range of solid tumor models. This technical guide provides a comprehensive overview of the preclinical data supporting the clinical development of **VIP236**. The document details its mechanism of action, summarizes in vivo efficacy data, and outlines the experimental protocols utilized in these foundational studies. Particular emphasis is placed on the targeted delivery of a potent camptothecin payload to the tumor microenvironment, a strategy designed to enhance efficacy while minimizing systemic toxicity. **VIP236** is currently being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors (NCT05712889).[1]

Mechanism of Action

VIP236 is a novel SMDC engineered for targeted delivery of a cytotoxic payload to solid tumors.[2][3] Its mechanism of action is a multi-step process initiated by homing to the tumor microenvironment and culminating in cancer cell death.

1.1. Tumor Targeting via $\alpha\beta3$ Integrin Binding

VIP236 is designed with a ligand that specifically binds to activated $\alpha\beta3$ integrin.[1][2][4] This integrin is highly expressed on the surface of tumor cells and activated endothelial cells within

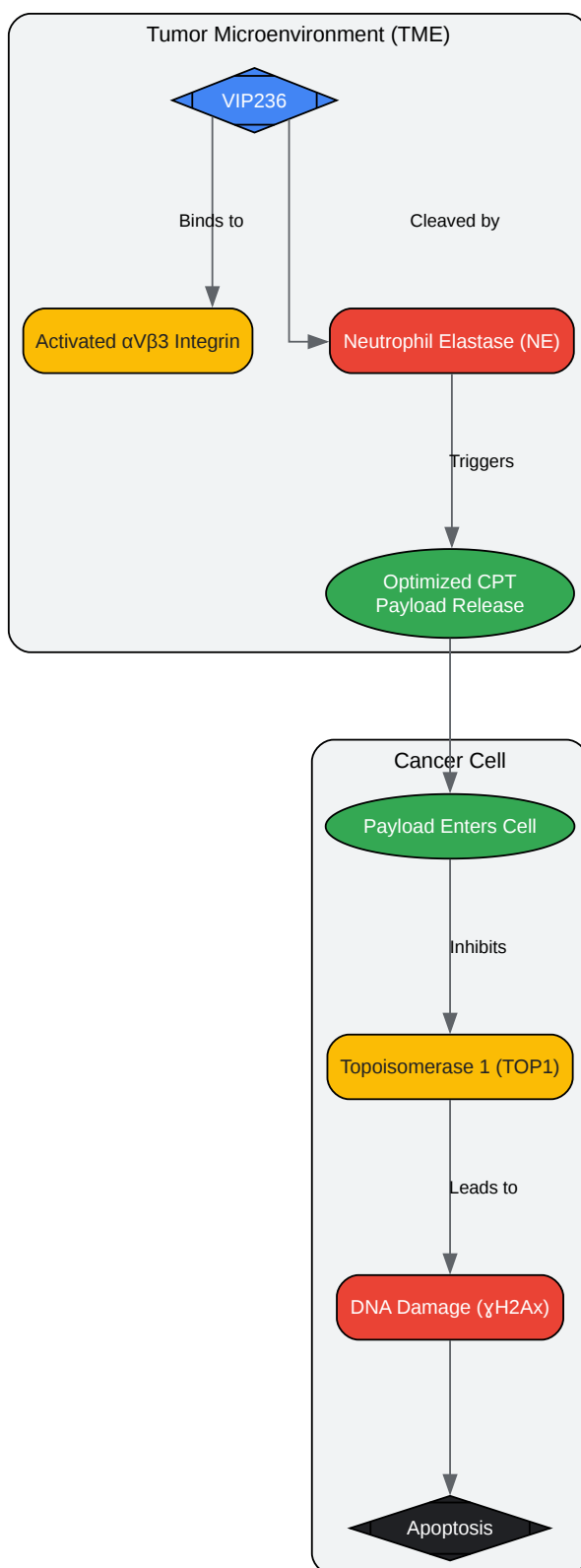
the tumor microenvironment of aggressive and metastatic cancers, while its expression in healthy tissues is low.[2] This differential expression allows for the preferential accumulation of **VIP236** in tumor tissues.[2] Preclinical studies have shown that this targeting strategy can deliver up to 40 times more of the drug to the tumor compared to surrounding normal tissues.
[1]

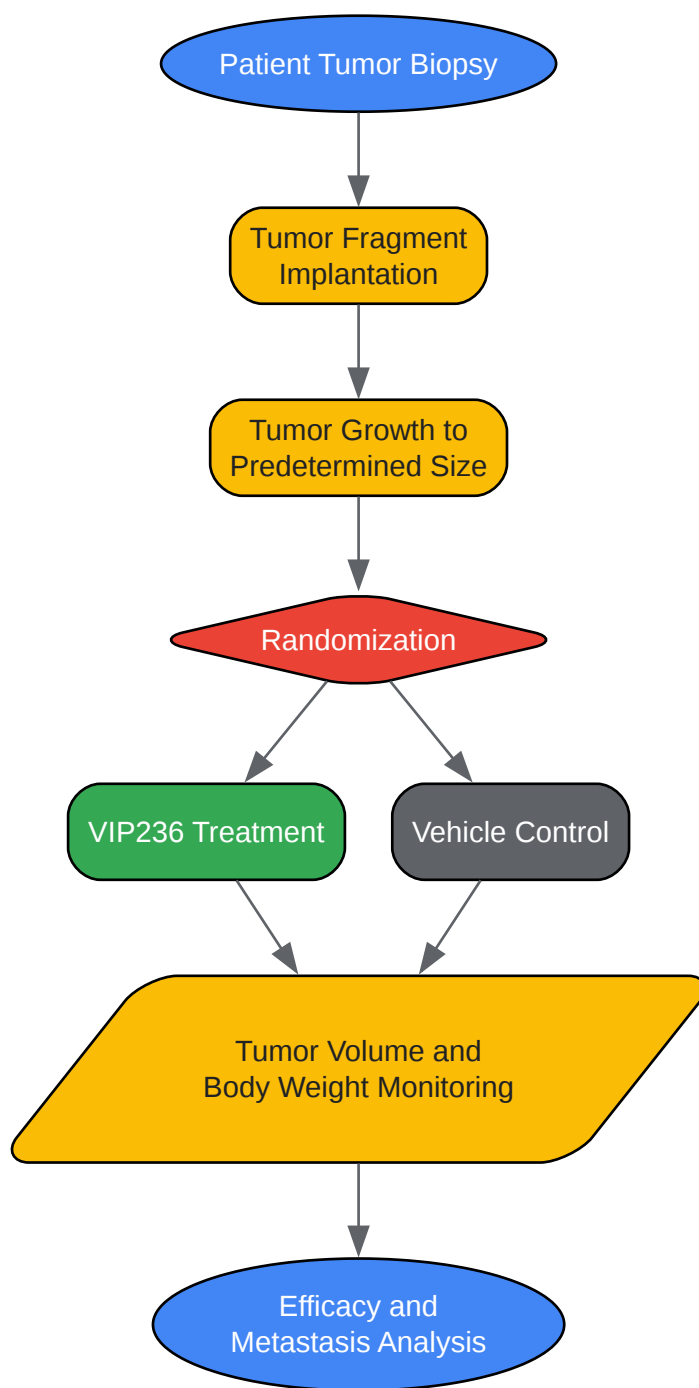
1.2. Payload Release by Neutrophil Elastase

The cytotoxic payload of **VIP236** is linked to the $\alpha v \beta 3$ integrin binder via a linker that is specifically cleaved by neutrophil elastase (NE).[1][2] NE is an enzyme that is abundant in the tumor microenvironment of invasive cancers.[5] This targeted cleavage ensures that the active payload is released predominantly within the tumor, further enhancing the therapeutic window.
[6]

1.3. TOP1 Inhibition and DNA Damage

Upon cleavage by NE, **VIP236** releases an optimized camptothecin (CPT) payload.[1][2] This payload is designed for high cell permeability and to overcome transporter-mediated drug resistance.[1][5] Once inside the cancer cell, the CPT payload inhibits topoisomerase 1 (TOP1), a nuclear enzyme that relaxes DNA supercoils during replication and transcription.[1][2] Inhibition of TOP1 leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[1][2] The on-target activity of the released payload has been confirmed by the detection of phosphorylated γ H2Ax, a marker of DNA damage, in tumor cells following **VIP236** treatment.[1][2]





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